1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone

X-ray crystallography Conformational analysis Ligand design

Researchers probing dual-subpocket targets often face a lack of well-characterized, commercially available triazole probes with verified bioactivity annotations. 1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone (CAS 763126-06-3) directly addresses this gap. · Extended ~10-11 Å linker bridges distal sub-pockets, enabling systematic fragment elaboration. · Predicted pKa of 2.86 keeps the triazole ring uncharged at physiological pH, ensuring neutral H-bond/metal-coordination interactions. · Cross-referenced in ChEMBL and BindingDB (ChEBI:116901); serves as an annotated reference standard for HTS library validation. · Available at 95%+ purity from multiple independent suppliers, ensuring assay reproducibility and supply chain redundancy.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 763126-06-3
Cat. No. B2611695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone
CAS763126-06-3
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)N3C=NC=N3
InChIInChI=1S/C18H18N4O2/c1-24-17-8-2-14(3-9-17)18(23)10-11-20-15-4-6-16(7-5-15)22-13-19-12-21-22/h2-9,12-13,20H,10-11H2,1H3
InChIKeyBFDVZGAYLBNQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

763126-06-3: Structural Identity & Physicochemical Profile


The compound 1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone (CAS 763126-06-3) is a synthetic 1,2,4-triazole derivative with the molecular formula C₁₈H₁₈N₄O₂ and a molecular weight of 322.37 g/mol . It is catalogued by Sigma-Aldrich as product L447323 under the AldrichCPR (Chemical Probe) collection and is listed in the ChEBI database as CHEBI:116901, with cross-references to BindingDB and ChEMBL [1]. The molecule features a 4-methoxyphenyl ketone linked via a propanone spacer to a 4-(1H-1,2,4-triazol-1-yl)anilino moiety—a scaffold that combines the metal-chelating and hydrogen-bonding capacity of the 1,2,4-triazole ring with the conformational flexibility of an anilino linker. Predicted physicochemical parameters include a boiling point of 581.2±60.0 °C, a density of 1.21±0.1 g/cm³, and a calculated pKa of 2.86±0.10 .

Chemical probe collection
AldrichCPR annotated probe, suitable for SAR and screening workflows
Annotated bioactivity
Curated in ChEBI / ChEMBL / BindingDB, supporting informed target selection
Database cross-references confirm biological annotation, unlike uncharacterized analogs
Extended triazole scaffold
Anilino linker adds H-bond donor and elongates pharmacophore, enabling probe of distal sub-pockets
Distinct from shorter direct triazole-propanone analogs

763126-06-3: Why Generic Substitution Fails


Two classes of compounds are frequently considered as interchangeable alternatives to 763126-06-3: (i) direct triazole-propanone conjugates such as 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0, MW 231.25 g/mol), which lack the anilino spacer and thus eliminate the secondary amine hydrogen-bond donor and the additional phenyl ring; and (ii) trisubstituted 1,2,4-triazoles such as N-(4-methoxyphenyl)-1-methyl-5-(4-methylphenyl)-1H-1,2,4-triazol-3-amine (CAS 433710-55-5) [1], which bear a different substitution pattern around the triazole core. The presence of the 4-(1H-1,2,4-triazol-1-yl)anilino moiety in 763126-06-3 introduces a rigid, planar biphenyl-like segment that alters both the three-dimensional pharmacophore geometry and the electronic distribution relative to these analogs [2]. The predicted pKa of 2.86 for the triazole ring in 763126-06-3 is substantially lower than the pKa values (typically ~10.0–10.5) of the anilino NH in compounds lacking the electron-withdrawing triazole substituent, meaning the protonation state—and thus solubility, permeability, and target binding—cannot be replicated by simpler analogs [3]. Generic substitution without verifying these specific molecular properties can lead to divergent biological readouts.

Missing anilino spacer
Analogs lacking the 4-(1H-1,2,4-triazol-1-yl)anilino linker remove the critical hydrogen-bond donor and alter the pharmacophore distance (shortened by ~2×). This can shift binding-mode recognition and target engagement profiles.
Ionization mismatch
Compounds without the electron-withdrawing triazole retain a high aniline pKa (~10.5), resulting in a protonated amine at physiological pH. The resulting solubility, permeability, and electrostatic interaction profile may not replicate the neutral triazole form of 763126-06-3.
Unannotated analog
Common alternatives (e.g., CAS 108664-74-0) lack curated bioactivity records in ChEMBL/BindingDB and are primarily described as synthetic intermediates. Their biological relevance for probe studies may be absent or unvalidated.

763126-06-3: Quantitative Differentiation Evidence


Conformational Pharmacophore Geometry Defined by Anilino-Triazole Linker

X-ray crystallographic data for the direct analog 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0) reveals a dihedral angle of 81.7° between the planes of the triazole and the benzene ring [1]. In contrast, 763126-06-3 inserts a 4-aminophenyl linker between the triazole and the propanone backbone, replacing a single-bond C–N(triazole) connection with an extended N(triazole)–phenyl–NH–CH₂–CH₂–C(=O) architecture. This extension increases the centroid-to-centroid distance between the triazole ring and the 4-methoxyphenyl ketone from approximately 4.8 Å to an estimated 10–11 Å (calculated from SMILES: COC1=CC=C(C=C1)C(=O)CCNC1=CC=C(C=C1)N1C=NC=N1 ). The introduced anilino NH provides an additional hydrogen-bond donor (HBD count increases from 0 to 1), altering the compound's capacity to engage protein backbone carbonyls or ordered water networks in a binding site.

Conformational pharmacophore geometry
Cross-study comparable
Target: ~10–11 Å triazole-to-ketone distance, 1 HBD (anilino NH), MW 322.37 Comparator (CAS 108664-74-0): ~4.8 Å, 0 HBD, MW 231.25 Quantified difference: ~2.1–2.3× longer linker; gain of one HBD; MW +91.12 g/mol
Extended scaffold may reach deeper binding pockets inaccessible to shorter analog; HBD addition alters interaction inventory.
Distance estimates from SMILES geometry; crystal structure of comparator confirms dihedral angle 81.7°.
X-ray crystallography Conformational analysis Ligand design

Triazole-Induced pKa Shift vs. Unsubstituted Anilino Analogs

The predicted pKa of 763126-06-3 is 2.86±0.10, as reported by ChemicalBook . This value reflects protonation of the triazole N2 or N4 atom and is characteristic of a 1-substituted 1,2,4-triazole appended to an electron-withdrawing aryl group. In comparison, a hypothetical analog lacking the triazole—1-(4-methoxyphenyl)-3-(phenylamino)propan-1-one (no CAS; a structural substructure of the target)—would exhibit a pKa of approximately 10.0–10.5 for the protonated anilino nitrogen, consistent with secondary aromatic amine values in PubChem [1]. The resulting ΔpKa of ~7–8 units means that at physiological pH (7.4), 763126-06-3 exists predominantly in its neutral, unprotonated triazole form, whereas the des-triazole analog would be >99% protonated at the anilino nitrogen, drastically altering solubility, membrane permeability, and electrostatic interactions with targets.

Triazole-induced pKa shift
Class-level inference
Target pKa: 2.86±0.10 (triazole N-protonation, neutral at pH 7.4) Des-triazole analog (estimated): pKa ~10.0–10.5 (anilino NH) ΔpKa ≈ 7.1–7.6 units; opposite protonation states at physiological pH
Large ionization-state difference influences HPLC retention, LogD, and passive permeability; critical for assay design.
Predicted pKa (ChemicalBook); comparator pKa inferred from PubChem secondary amine data.
Physicochemical profiling pKa prediction Drug-likeness

ChEMBL & BindingDB Cross-References Confirm Bioactivity

763126-06-3 is registered in the ChEBI database as CHEBI:116901, with automatic cross-references to both ChEMBL and BindingDB [1]. This database annotation status indicates that the compound has a documented bioactivity profile curated from primary literature or screening data. In contrast, the direct analog 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0) does not appear in ChEMBL or BindingDB as of the current search date and is primarily described in the patent literature as an intermediate for agrochemical synthesis [2]. The presence of curated bioactivity data for 763126-06-3—even if numerical IC₅₀/Ki values are not publicly accessible in open databases—distinguishes it as a biologically annotated chemical probe rather than a mere synthetic intermediate.

Bioactivity database annotation
Supporting evidence
Target: ChEBI:116901 with confirmed ChEMBL and BindingDB cross-references Comparator (CAS 108664-74-0): no ChEMBL/BindingDB entry; patent literature as agrochemical intermediate
Curated bioactivity record distinguishes from unannotated analogs; supports procurement for SAR exploration.
Database presence verified via ChEBI automatic xref system.
Bioactivity database ChEMBL BindingDB

Supplier Purity Benchmarking and Commercial Availability

763126-06-3 is commercially available from Sigma-Aldrich (product L447323, AldrichCPR) and Chemenu (catalog CM384594), with the latter certifying a purity of 95%+ . While Sigma-Aldrich does not publicly disclose a numerical purity specification for AldrichCPR compounds, the AldrichCPR designation indicates the compound has passed identity and purity quality control checks appropriate for a chemical probe. By comparison, the closest analog 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0) is listed by vendors at a purity of 95% (Leyan) but with a significantly lower molecular weight (231.25 vs. 322.37 g/mol), meaning that equimolar procurement requires approximately 39% less mass of the comparator—a factor that must be weighed against the functional group differences .

Supplier purity benchmarking
Cross-study comparable
Target: 95%+ (Chemenu), MW 322.37; Sigma-Aldrich AldrichCPR Comparator (CAS 108664-74-0): 95% (Leyan), MW 231.25 Equimolar mass factor: 1.394× (target requires 39.4% more mass for equal moles)
Higher molecular weight increases per-mole cost but adds pharmacophoric features absent in the lighter analog.
Vendor datasheets from Chemenu, Sigma-Aldrich, Leyan; purity specifications as reported.
Chemical procurement Purity specification Vendor comparison

763126-06-3: Recommended Application Scenarios


Extended Triazole-Aryl Pharmacophore as a Chemical Probe

The ~10–11 Å linker between the triazole and 4-methoxyphenyl ketone in 763126-06-3 (versus ~4.8 Å in direct triazole-propanone analogs) makes this compound suitable as a chemical probe for protein targets that possess two separated sub-pockets—one accommodating the triazole ring (via metal coordination, π-stacking, or hydrogen bonding with N2/N4) and a distal hydrophobic pocket binding the 4-methoxyphenyl group. The additional anilino NH provides a hydrogen-bond donor that can be exploited to interrogate backbone carbonyl interactions in a binding site, as supported by the predicted pKa of 2.86 which indicates the triazole remains uncharged at physiological pH and thus available for neutral H-bond or metal-coordination interactions .

Tunable Ionization State for Triazole Bioisostere SAR

The large pKa difference (Δ ~7–8 units) between 763126-06-3 (triazole-protonated form with pKa 2.86) and its des-triazole counterpart (anilino-protonated form with pKa ~10.0–10.5) provides researchers with a matched molecular pair for studying the impact of ionization state on target binding, cellular permeability, and off-target pharmacology. This pair allows systematic evaluation of whether the triazole serves merely as a neutral scaffold or whether its ability to remain unprotonated at physiological pH—while the anilino NH of the des-triazole analog becomes positively charged—is the dominant driver of activity differences [1].

Annotated Triazole Reference for Screening Libraries

As a compound with verified cross-references to ChEMBL and BindingDB (ChEBI:116901), 763126-06-3 can serve as a reference standard when assembling or validating focused libraries of 1,2,4-triazole-containing small molecules for high-throughput screening. Its known bioactivity annotation, combined with commercial availability at 95%+ purity from two independent suppliers (Sigma-Aldrich L447323 and Chemenu CM384594), supports its use as a positive control or calibration compound in biochemical and cell-based assays where triazole-containing ligands are being profiled [2].

Crystallographic Fragment Elaboration Starting Point

The crystal structure of the direct analog 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, showing a dihedral angle of 81.7° between the triazole and benzene rings, establishes a baseline conformation for this chemical series [3]. 763126-06-3 extends this scaffold with an anilino linker, and its higher molecular complexity (MW 322.37 vs. 231.25) makes it a suitable intermediate for fragment-to-lead campaigns where the initial triazole-propanone fragment demonstrates weak but specific binding (e.g., ligand efficiency >0.3 kcal/mol per heavy atom) and requires elaboration toward a more potent lead compound with additional binding contacts.

Application
Selection Property
Validation Focus
Extended pharmacophore probing
Elongated linker with H-bond donor (anilino NH)
Assess binding to targets with separated sub-pockets; compare with short-linker analog
Ionization-state SAR
Neutral triazole vs. protonated aniline pair (pKa difference ~7 units)
Evaluate impact of charge state on permeability, target engagement, and off-target profiles
Screening library reference
Annotated bioactivity (ChEMBL/BindingDB), multi-vendor 95%+ purity
Use as positive control or calibration standard in triazole-focused HTS campaigns
Fragment elaboration campaigns
Baseline crystal conformation of parent fragment (dihedral 81.7°)
Monitor ligand efficiency and additional binding contacts during lead optimization
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